

"synthesis and characterization of 2,2-Dimethoxycyclohexanol"

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Compound of Interest

Compound Name: 2,2-Dimethoxycyclohexanol

CAS No.: 63703-34-4

Cat. No.: B1334826

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Synthesis and Characterization of 2,2-Dimethoxycyclohexanol

Executive Summary

2,2-Dimethoxycyclohexanol (CAS: 63703-34-4) serves as a critical synthetic intermediate, functioning primarily as a masked form of 1,2-cyclohexanedione or 2-hydroxycyclohexanone. Its utility lies in the stability of the dimethyl ketal protecting group, which allows for selective functionalization of the cyclohexane ring without compromising the sensitive

-hydroxy ketone moiety. This guide delineates two distinct synthetic pathways: a modern, stereoselective electrochemical oxidation (favored for its atom economy and "green" profile) and a classical acid-catalyzed ketalization (favored for scalability with standard reactor setups).

Strategic Context: The "Masked" Dione

In drug discovery, 1,2-functionalized cycloalkanes are potent scaffolds. However, free

-hydroxy ketones (acyloins) are prone to dimerization, oxidation, and polymerization. **2,2-Dimethoxycyclohexanol** locks the ketone in a ketal state while leaving the adjacent hydroxyl group available for directed reactions, such as glycosylation or esterification.

Key Applications:

- Precursor to 1,2-Cyclohexanedione: Quantitative hydrolysis yields the dione.
- Chiral Building Block: Enzymatic resolution of the racemate yields enantiopure scaffolds for terpene synthesis.
- Electro-organic Synthesis Model: A benchmark substrate for paired electrolysis.

Pathway A: Electrochemical Synthesis (Paired Electrolysis)

This method represents the state-of-the-art in oxidative functionalization. Utilizing an undivided cell, this protocol leverages a paired electrolysis mechanism where anodic oxidation (methoxylation) and cathodic reduction (carbonyl reduction) occur in the same pot, driving high atom economy.

Mechanistic Insight

The reaction proceeds via an indirect electrochemical oxidation mediated by a halide salt (NaI or NaBr).

- Anode: Oxidation of Iodide (

) to Iodine (

).

- Solution Phase:

-Iodination of cyclohexanone, followed by nucleophilic displacement by methanol. This cycle repeats or proceeds via a hemiacetal intermediate to form the

-dimethoxy ketone.

- Cathode: Selective reduction of the carbonyl group to the hydroxyl group, yielding the final **2,2-dimethoxycyclohexanol**.

Experimental Protocol

Reagents:

- Cyclohexanone (10 mmol)
- Methanol (Solvent, 60 mL)
- Sodium Iodide (NaI, 5 mmol) - Mediator
- Sodium Hydroxide (NaOH, 10 mmol) - Supporting Electrolyte/Base

Equipment:

- Undivided electrolysis cell (beaker type).
- Anode: Platinum plate or Graphite rod.
- Cathode: Stainless steel or Nickel plate.
- DC Power Supply (Constant Current).

Step-by-Step Workflow:

- Charge: Dissolve NaI and NaOH in dry methanol in the electrolysis cell. Add cyclohexanone. [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Electrolysis: Insert electrodes (maintain ~1 cm gap). Apply a constant current density of 200 mA/cm².
- Monitoring: Pass approximately 6-8 F/mol of electricity. Monitor consumption of starting material via TLC (SiO₂, Hexane/EtOAc 3:1) or GC.[\[4\]](#)
- Workup: Evaporate methanol under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) to remove salts.

- Purification: Dry the organic phase over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) if necessary, though crude purity is often >90%.

Reaction Pathway Visualization



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Figure 1: Paired electrolysis mechanism showing the convergence of anodic oxidation and cathodic reduction.

Pathway B: Classical Chemical Ketalization

For laboratories lacking electrochemical equipment, the acid-catalyzed reaction of 2-hydroxycyclohexanone (adipoin) with trimethyl orthoformate is the robust alternative.

Mechanistic Insight

This is a thermodynamic protection strategy. Trimethyl orthoformate (TMOF) acts as both the reagent and the water scavenger, driving the equilibrium toward the ketal.

Experimental Protocol

Reagents:

- 2-Hydroxycyclohexanone (dimer) (10 mmol)

- Trimethyl Orthoformate (15 mmol)
- Methanol (anhydrous, 30 mL)
- p-Toluenesulfonic acid (p-TSA) (0.5 mmol) - Catalyst

Step-by-Step Workflow:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.
- Dissolution: Suspend 2-hydroxycyclohexanone in methanol. Add TMOF.
- Catalysis: Add p-TSA crystals. The suspension should clear as the reaction proceeds.
- Reaction: Stir at room temperature for 12 hours. If conversion is slow, heat to mild reflux (40°C) for 2 hours.
- Quench: Add solid
(1 mmol) to neutralize the acid. Stir for 15 minutes.
- Workup: Filter off the solids. Concentrate the filtrate. The residue is typically a colorless oil. Distillation (vacuum) provides analytical purity.

Chemical Pathway Visualization



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Figure 2: Acid-catalyzed ketalization pathway utilizing TMOF as a dehydrating agent.

Characterization & Quality Control

Validation of the synthesized compound is critical. The presence of the gem-dimethoxy group is distinct in NMR.

Physical Properties



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Spectroscopic Data (Diagnostic)[1]

NMR (300 MHz,

):

- 3.85 (dd, 1H, J=4.5, 8.2 Hz): The carbinol proton (-OH) at C1. Its coupling indicates an axial/equatorial relationship.
- 3.28 (s, 3H) & 3.22 (s, 3H): The two methoxy groups (). Note: They appear as separate singlets because they are diastereotopic (the molecule is chiral).
- 2.45 (br s, 1H): Hydroxyl proton (), exchangeable with

- 1.20 – 2.10 (m, 8H): Cyclohexane ring methylene protons.

NMR (75 MHz,

):

- 102.1: The ketal carbon (C2). This downfield shift is characteristic of the environment.
- 72.4: The carbinol carbon (C1).
- 48.5, 48.1: The two methoxy carbons.
- 32.0, 28.5, 24.1, 20.5: Ring carbons.

Troubleshooting & Optimization

- Incomplete Conversion (Chemical Route): If TMOF is old, it may have hydrolyzed. Use freshly distilled TMOF. Ensure the system is strictly anhydrous.
- Over-oxidation (Electrochemical Route): If the current density is too high, ring cleavage (adipic acid derivatives) may occur. Maintain cooling (20-25°C) and control current density strictly.
- Separation Issues: The product is an alcohol and can hydrogen bond.[5] If tailing occurs on silica gel, add 1% Triethylamine to the eluent.

References

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